

# chemical structure and properties of Y-33075

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Y-33075

#### Introduction

Y-33075, also known by its synonym Y-39983, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] Developed as a derivative of the earlier ROCK inhibitor Y-27632, Y-33075 exhibits significantly greater potency. [1][4] Its ability to modulate the ROCK signaling pathway has made it a valuable research tool in various fields, including cell biology, neuroscience, and ophthalmology. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of Y-33075.

## **Chemical Structure and Physicochemical Properties**

**Y-33075** is a benzamide derivative with the IUPAC name 4-[(1R)-1-aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide.[5] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                               | Reference    |  |
|-------------------|-------------------------------------------------------------------------------------|--------------|--|
| Synonyms          | Y-39983, RKI-983, SNJ-1656                                                          | [1][5][6][7] |  |
| CAS Number        | 199433-58-4                                                                         | [1][3][5]    |  |
| Molecular Formula | C16H16N4O                                                                           | [1][3][5]    |  |
| Molecular Weight  | 280.33 g/mol [1][3][5]                                                              |              |  |
| Appearance        | White to off-white solid [1]                                                        |              |  |
| SMILES            | O=C(NC1=C2C(NC=C2)=NC=<br>C1)C3=CC=C(INVALID- [1][5]<br>LINKC)C=C3                  |              |  |
| Solubility        | Soluble in DMSO (50 mg/mL);<br>Insoluble in water                                   | [1][8]       |  |
| Storage           | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year) | [1]          |  |

# **Mechanism of Action and Signaling Pathway**

Y-33075 exerts its biological effects primarily through the inhibition of the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2.[9] The RhoA-ROCK pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[9][10] Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[7][11] Phosphorylation of MLC promotes actin-myosin interaction and stress fiber formation, leading to cellular contraction.[10][12] By inhibiting ROCK, Y-33075 prevents these phosphorylation events, resulting in reduced cellular contractility and disassembly of stress fibers.[11]





Click to download full resolution via product page

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-33075.



## **Quantitative Biological Data**

**Y-33075** is highly potent against ROCK and shows selectivity over other kinases like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[1][5][13]

Table 1: Kinase Inhibitory Activity

| Target Kinase | IC <sub>50</sub> | Reference     |  |
|---------------|------------------|---------------|--|
| ROCK          | 3.6 nM           | [1][2][3][13] |  |
| PKC           | 420 nM (0.42 μM) | [1][3][13]    |  |

| CaMKII | 810 nM (0.81 μM) |[1][3][13] |

The functional potency of **Y-33075** has been demonstrated in various cellular and tissue-based assays. It is consistently shown to be approximately 10-fold more potent than the related inhibitor, Y-27632.[9][10][14][15]

Table 2: Functional Effects of Y-33075



| Biological Effect                             | Model System                                                   | Observations                                                                                                  | Reference   |
|-----------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------|
| Inhibition of Cell<br>Contraction             | Human (TWNT-4) &<br>Murine Hepatic<br>Stellate Cells<br>(HSCs) | Significantly inhibits contraction at concentrations from 100 nM to 10 µM. ~10-fold more potent than Y-27632. | [9][14][15] |
| Reduction of<br>Intraocular Pressure<br>(IOP) | Rabbits & Monkeys                                              | Topical administration (≥0.01%) significantly lowers IOP.                                                     | [1][5]      |
| Axonal Regeneration                           | Rat Retinal Ganglion<br>Cells (RGCs)                           | Increases the number of regenerating axons at 100 µM.                                                         | [1][5]      |
| Neurite Extension                             | Retinal Ganglion Cells (RGCs)                                  | Promotes neurite extension at 10 μM.                                                                          | [1][2]      |
| Neuroprotection                               | Rat Retinal Explants                                           | Significantly improves<br>RGC survival at 50<br>μM.                                                           | [16]        |
| Anti-inflammatory<br>Effects                  | Rat Retinal Explants                                           | Reduces microglial activation and astrogliosis.                                                               | [16]        |
| Inhibition of<br>Fibrogenesis                 | Human & Murine<br>HSCs                                         | Reduces expression of fibrotic markers (e.g., Col1a1).                                                        | [14][17]    |

| Inhibition of Proliferation | Human & Murine HSCs | Decreases proliferation at concentrations of 100 nM and above. |[12][15] |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols involving **Y-33075**.



### **In Vitro Kinase Assays**

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of **Y-33075** against specific kinases.

- PKC Kinase Assay Protocol:
  - Reaction Mixture: Prepare a 100 μL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 10 ng/mL PKC, 1 μM [y-<sup>32</sup>P] ATP, 20 μM PKC substrate, 0.1 mg/mL BSA, 10 mM DTT, 10 mM β-glycerophosphate, 50 μM Na<sub>3</sub>VO<sub>4</sub>, 2 mM CaCl<sub>2</sub>, 20 μg/mL phosphatidyl-l-serine, and 10 mM MgCl<sub>2</sub>.[1]
  - Inhibitor Addition: Add various concentrations of Y-33075 to the reaction mixture.
  - Incubation: Incubate at room temperature for 30 minutes.[1]
  - Termination & Measurement: The specific method for termination and measurement of incorporated radioactivity (e.g., phosphocellulose filter binding) is required to quantify kinase activity.[1]
- CaMKII Kinase Assay Protocol:
  - Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 125 U/mL CaMKII, 1 µM [y-<sup>32</sup>P] ATP, 10 µM calmodulin, 20 µM CaMKII substrate, 0.2 mg/mL BSA, 0.5 mM DTT, 0.1 mM β-glycerophosphate, 50 µM Na<sub>3</sub>VO<sub>4</sub>, 1 mM CaCl<sub>2</sub>, and 5 mM MgCl<sub>2</sub>.[1]
  - Inhibitor Addition: Add various concentrations of Y-33075.
  - Incubation: Incubate at room temperature for 30 minutes.[1]
  - Termination: Stop the reaction by adding 100 μL of 0.7% phosphoric acid.[1]
  - Measurement: Transfer 160 μL to a Multiscreen-PH plate with a phosphocellulose filter.
     Wash the filter to remove unbound ATP and measure the radioactivity of the substrate-bound <sup>32</sup>P using a liquid scintillation counter.[1][13]



### **Hepatic Stellate Cell (HSC) Functional Assays**

The following workflow was used to assess the effects of **Y-33075** on primary murine and human immortalized HSCs.[9][14]



Click to download full resolution via product page

**Caption:** Experimental workflow for assessing **Y-33075** effects on Hepatic Stellate Cells.

- Cell Culture and Treatment:
  - Primary HSCs from FVB/NJ mice are isolated via a two-step collagenase/pronase perfusion followed by density gradient centrifugation.[9]



- Cells (primary or the human TWNT-4 line) are culture-activated on plastic dishes.[9][10]
- Prior to experiments, cells are serum-starved for 24 hours.[9]
- Cells are then incubated with Y-33075 (or Y-27632 as a comparator) at concentrations ranging from 10 nM to 10 μM for 24 hours.[9][12]
- Contraction Assay:
  - HSCs are embedded within a 3D collagen matrix.
  - The matrix is released from the culture dish, and the area of the gel is measured after 24 hours of incubation with Y-33075 to quantify contraction.[9][10]
- Western Blotting:
  - Cell lysates are prepared in Laemmli buffer, boiled, and separated on an 8-12% PAGE gel.
     [14]
  - Proteins are transferred to a PVDF membrane.
  - Blots are blocked and incubated overnight with primary antibodies (e.g., for phosphorylated MLC, total MLC, αSMA, Col1a1).[9][14]
  - After incubation with fluorescently-labeled secondary antibodies, signals are detected using a near-infrared scanner.[14]

### **Summary**

Y-33075 is a highly potent and selective ROCK inhibitor that serves as a critical tool for investigating cellular processes regulated by the RhoA/ROCK signaling pathway. With an  $IC_{50}$  in the low nanomolar range, it is significantly more potent than its predecessor, Y-27632.[1][14] Its demonstrated efficacy in reducing cell contraction, promoting axonal regeneration, lowering intraocular pressure, and exerting neuroprotective effects underscores its therapeutic potential and its importance in basic and preclinical research.[1][5][12][16] The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working with this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adoog.com [adoog.com]
- 4. Y-33075 Nordic Biosite [nordicbiosite.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model PMC [pmc.ncbi.nlm.nih.gov]
- 17. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]



To cite this document: BenchChem. [chemical structure and properties of Y-33075].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1663652#chemical-structure-and-properties-of-y-33075]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com